molecular formula C18H10F3N3O3S B2678707 7-hydroxy-3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one CAS No. 329690-31-5

7-hydroxy-3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

Katalognummer: B2678707
CAS-Nummer: 329690-31-5
Molekulargewicht: 405.35
InChI-Schlüssel: GPEIPGHUYHVKCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-hydroxy-3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H10F3N3O3S and its molecular weight is 405.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 7-hydroxy-3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a derivative of coumarin that incorporates a thiadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current literature on the biological activity of this compound, highlighting key findings from various studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₄H₉F₃N₂O₄S
  • Molecular Weight : 358.29 g/mol
  • CAS Number : 76874-95-8

Anticancer Properties

Research indicates that coumarin derivatives, including the target compound, exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in various cancer cell lines.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed, leading to increased cancer cell death.
  • Inhibition of Angiogenesis : Some studies suggest that these compounds can inhibit angiogenesis, which is critical for tumor growth and metastasis.

A study by Geisler et al. (2011) demonstrated that coumarin derivatives could inhibit multiple cellular pathways involved in cancer progression, including kinase inhibition and heat shock protein (HSP90) inhibition .

Antimicrobial Activity

The incorporation of the thiadiazole group is known to enhance antimicrobial activity. The compound has been tested against various microbial strains, with notable results:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus16
Escherichia coli15
Candida albicans18
Aspergillus niger19

These results indicate that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. The study found that several derivatives exhibited significant MAO-A inhibitory activity:

CompoundIC50 (μM)
7-Hydroxy Compound0.060 ± 0.002
Reference Inhibitor (Moclobemide)0.045 ± 0.005

This suggests potential applications in treating conditions like depression and anxiety disorders .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Cancer Cell Line Study : In vitro studies using human leukemia and cervical carcinoma cell lines showed that the compound could reduce cell viability by up to 70% at certain concentrations.
  • Antimicrobial Efficacy : A clinical trial assessing the antimicrobial properties against skin infections caused by Staphylococcus aureus demonstrated a significant reduction in infection rates when treated with formulations containing this compound.

Eigenschaften

IUPAC Name

7-hydroxy-3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N3O3S/c19-18(20,21)10-2-1-3-11(7-10)22-17-24-23-15(28-17)13-6-9-4-5-12(25)8-14(9)27-16(13)26/h1-8,25H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEIPGHUYHVKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NN=C(S2)C3=CC4=C(C=C(C=C4)O)OC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.